molecular formula C7H7ClF4N2O B2428922 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole CAS No. 1856020-86-4

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B2428922
CAS No.: 1856020-86-4
M. Wt: 246.59
InChI Key: IWLCPOBZRWNJFH-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of chlorine, difluoroethoxy, and difluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrazole ring . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. The difluoromethyl and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
  • 3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole
  • 4-chloro-1-(difluoromethyl)-1H-pyrazole

Uniqueness

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of both difluoromethyl and difluoroethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds. These features make it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxymethyl)-1-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF4N2O/c8-4-1-14(7(11)12)13-5(4)2-15-3-6(9)10/h1,6-7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCPOBZRWNJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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